5-Acetamidoisoquinoline
Overview
Description
5-Acetamidoisoquinoline is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, characterized by the presence of an acetamido group at the 5-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetamidoisoquinoline can be synthesized through several methods. One common approach involves the reduction of 5-nitroisoquinoline followed by acetylation. The reduction step typically employs hydrogen gas in the presence of a palladium catalyst, while the acetylation step uses acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamidoisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation in the presence of a palladium catalyst, leading to the formation of 5-aminoisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5-Aminoisoquinoline.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Scientific Research Applications
5-Acetamidoisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Acetamidoisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the acetamido group.
5-Nitroisoquinoline: A precursor in the synthesis of 5-Acetamidoisoquinoline.
5-Aminoisoquinoline: A reduction product of this compound.
Comparison: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to isoquinoline, it has enhanced reactivity and potential biological activities. The acetamido group also makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-isoquinolin-5-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICVXWYDXOFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395879 | |
Record name | 5-ACETAMIDOISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27461-33-2 | |
Record name | 5-ACETAMIDOISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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